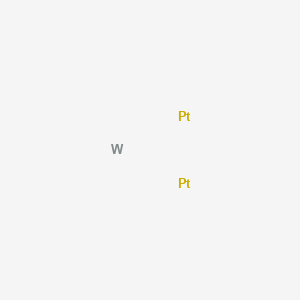
Platinum--tungsten (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–tungsten (2/1) is a bimetallic compound consisting of platinum and tungsten in a 2:1 ratio. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The combination of platinum and tungsten enhances the catalytic activity and stability of the compound, making it an excellent candidate for use in fuel cells, catalysis, and other advanced technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for preparing platinum–tungsten (2/1) involves the use of galvanic replacement on amorphous tungsten nanoparticles. In this process, carbon-supported platinum–tungsten bimetallic nanoparticles are prepared by etching tungsten nanoparticles with a platinum precursor. This method does not require the use of surfactants, and the resulting nanoparticles are uniformly loaded on the carbon support .
Another method involves the hydrothermal synthesis of tungsten disulfide (WS₂) followed by doping with platinum using a platinum chloride solution. This method produces platinum-doped tungsten disulfide hollow spheres, which exhibit excellent catalytic activity for hydrogen evolution reactions .
Industrial Production Methods
Industrial production of platinum–tungsten (2/1) typically involves large-scale synthesis using methods similar to those described above. The choice of method depends on the desired properties of the final product and the specific application. For example, the hydrothermal method may be preferred for applications requiring high catalytic activity, while the galvanic replacement method may be used for applications requiring uniform nanoparticle distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–tungsten (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the presence of platinum and tungsten, which enhance the reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving platinum–tungsten (2/1) include hydrogen, oxygen, and various organic molecules. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although some reactions may require elevated temperatures or pressures.
Major Products Formed
The major products formed from reactions involving platinum–tungsten (2/1) depend on the specific reaction conditions and reagents used. For example, in hydrogen evolution reactions, the major product is hydrogen gas, while in oxidation reactions, the major products may include various oxides of platinum and tungsten .
Wissenschaftliche Forschungsanwendungen
Platinum–tungsten (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution and ethanol oxidation reactions. .
Biology: Platinum–tungsten (2/1) is used in biological research to study the effects of bimetallic nanoparticles on cellular processes.
Medicine: The compound is being explored for its potential use in cancer therapy.
Industry: Platinum–tungsten (2/1) is used in various industrial applications, including fuel cells and catalysis.
Wirkmechanismus
The mechanism of action of platinum–tungsten (2/1) involves the interaction of the compound with various molecular targets and pathways. In catalytic reactions, the compound enhances the reactivity of the reactants by providing active sites for the reaction to occur. The presence of platinum and tungsten in the compound increases the number of active sites and improves the overall efficiency of the reaction .
In biological applications, the compound may interact with cellular components, such as DNA and proteins, to exert its effects. For example, platinum-containing compounds are known to bind to DNA and interfere with its replication, leading to cell death. The addition of tungsten may enhance these effects by increasing the stability and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Platinum–tungsten (2/1) can be compared with other bimetallic compounds, such as platinum–nickel and platinum–ruthenium. These compounds share some similarities, such as high catalytic activity and stability, but also have unique properties that make them suitable for different applications.
Platinum–nickel: This compound is known for its high catalytic activity in fuel cells and other electrochemical applications.
Platinum–ruthenium: This compound is commonly used in catalysis and has excellent stability and reactivity.
By comparing these compounds, it is clear that platinum–tungsten (2/1) offers a unique combination of high catalytic activity, stability, and cost-effectiveness, making it an attractive choice for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12402-30-1 |
|---|---|
Molekularformel |
Pt2W |
Molekulargewicht |
574.0 g/mol |
IUPAC-Name |
platinum;tungsten |
InChI |
InChI=1S/2Pt.W |
InChI-Schlüssel |
PLQTVGUTNMSBAC-UHFFFAOYSA-N |
Kanonische SMILES |
[W].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















